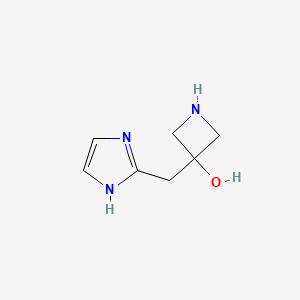

3-((1H-Imidazol-2-yl)methyl)azetidin-3-ol

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H11N3O |

|---|---|

Molecular Weight |

153.18 g/mol |

IUPAC Name |

3-(1H-imidazol-2-ylmethyl)azetidin-3-ol |

InChI |

InChI=1S/C7H11N3O/c11-7(4-8-5-7)3-6-9-1-2-10-6/h1-2,8,11H,3-5H2,(H,9,10) |

InChI Key |

HDQNHOSNUPFDAN-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CN1)(CC2=NC=CN2)O |

Origin of Product |

United States |

Synthetic Methodologies for 3 1h Imidazol 2 Yl Methyl Azetidin 3 Ol and Analogues

General Strategies for Azetidine (B1206935) Synthesis

A variety of synthetic strategies have been developed to access the azetidine core, ranging from classical cyclization reactions to modern catalytic methods. rsc.orgrsc.orgacs.org These approaches provide access to a wide array of substituted azetidines suitable for further functionalization.

Intramolecular cyclization is a cornerstone of azetidine synthesis, typically involving the formation of a C-N bond from a linear precursor containing a nitrogen nucleophile and a suitable electrophilic carbon at the γ-position. nih.gov These reactions often rely on the intramolecular SN2 displacement of a leaving group, such as a halide or a mesylate, by an amine. nih.gov

Advanced methods have been developed to control the stereochemistry of these cyclizations:

Catalytic Regioselective Aminolysis : Lanthanide (III) triflates, such as La(OTf)₃, have been shown to catalyze the intramolecular regioselective aminolysis of cis-3,4-epoxy amines, affording substituted azetidin-3-ols in high yields. nih.gov This method is notable for its tolerance of various functional groups, including acid-sensitive protecting groups like Boc and TBS. nih.gov

Enantioselective Phase-Transfer Catalysis : The enantioselective synthesis of spirocyclic azetidine oxindoles has been achieved via intramolecular C-C bond formation. acs.orgacs.org This process utilizes a chiral phase-transfer catalyst derived from a cinchona alkaloid to control the stereochemical outcome, achieving high enantiomeric ratios. acs.orgacs.org

Iodocyclization of Homoallyl Amines : Functionalized 2-(iodomethyl)azetidine derivatives can be prepared stereoselectively through the room-temperature iodocyclization of homoallyl amines. rsc.org Interestingly, adjusting the reaction temperature can switch the selectivity to favor the formation of 3-iodopyrrolidines, which are formed via the thermal isomerization of the initially formed azetidines. rsc.org

Photochemical Cycloaddition : The aza Paternò–Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, represents an efficient route to functionalized azetidines. nih.gov Intramolecular versions of this reaction have been successfully employed to construct complex azetidine scaffolds. nih.gov

| Cyclization Method | Precursor Type | Key Reagents/Catalyst | Product Type | Ref. |

| Intramolecular Aminolysis | cis-3,4-Epoxy amine | La(OTf)₃ | Substituted azetidin-3-ol (B1332694) | nih.gov |

| Phase-Transfer Catalysis | Isatin-derived alkyl chloride | Chiral Cinchona Alkaloid Catalyst | Spirocyclic azetidine oxindole | acs.orgacs.org |

| Iodocyclization | Homoallyl amine | Iodine (I₂) | 2-(Iodomethyl)azetidine | rsc.org |

| Aza Paternò–Büchi | Tethered Imine-Alkene | UV light / Photosensitizer | Fused/Polycyclic azetidine | nih.gov |

The synthesis of azetidines from three-membered aziridine (B145994) precursors typically proceeds via ring expansion. This transformation leverages the release of ring strain from the highly reactive aziridine ring. One notable example is the thermal isomerization of kinetically favored aziridine products into their more thermodynamically stable azetidine counterparts. This has been demonstrated in the synthesis of 3-bromoazetidine-3-carboxylic acid derivatives, where the aziridine, formed from the base-promoted cyclization of a dibromo amino ester, is isomerized to the azetidine by refluxing in DMSO. rsc.org

Organocatalysis offers a metal-free approach to asymmetric synthesis. In the context of azetidine formation, chiral phase-transfer (PT) catalysis has proven effective. As mentioned previously, a novel SF₅-containing cinchona alkaloid derivative has been developed as a PT catalyst for the enantioselective intramolecular cyclization to form spiro-azetidine oxindoles. acs.orgacs.org This method relies on the chiral catalyst to create a chiral ion pair environment, which directs the stereochemical course of the ring-forming C-C bond formation. acs.orgacs.org The mild conditions and low cost associated with this type of asymmetric organocatalysis make it an attractive strategy. acs.org

Azetidin-2-ones, commonly known as β-lactams, are readily accessible cyclic amides that can be chemically reduced to the corresponding azetidines. This transformation involves the reduction of the amide carbonyl group. Various reducing agents can be employed for this purpose, with the choice depending on the other functional groups present in the molecule. This method is a reliable and frequently used strategy in azetidine synthesis due to the vast body of literature on the synthesis of β-lactam precursors. acs.orgrsc.org

Electrosynthesis has emerged as a powerful and environmentally friendly tool in organic chemistry, offering an alternative to chemical redox reagents. rsc.orgrsc.org Electrochemical methods have been applied to the synthesis of N-heterocycles through intramolecular C-H amination and cross-coupling reactions. rsc.orgfrontiersin.org For instance, electrochemical protocols can mediate the intramolecular cross-coupling of C(sp³)–H and N–H bonds, providing a direct route to saturated nitrogen heterocycles. rsc.org These reactions can be carried out under mild, catalyst-free conditions, often in an undivided cell, making them highly appealing from a green chemistry perspective. rsc.orgfrontiersin.org The cyclization can be initiated by the anodic oxidation of an amine to generate a nitrogen-centered radical, which then undergoes intramolecular cyclization. beilstein-journals.org

Targeted Synthesis of Azetidine-Imidazole Hybrid Structures

The specific synthesis of 3-((1H-Imidazol-2-yl)methyl)azetidin-3-ol is not directly reported. However, a logical synthetic pathway can be proposed based on established reactions for its constituent parts: azetidin-3-ol and a 2-substituted imidazole (B134444). The most straightforward approach involves the coupling of these two key building blocks.

A plausible retrosynthetic analysis suggests disconnecting the molecule at the C-N bond between the azetidine ring and the methylene (B1212753) bridge, leading to two key synthons: azetidin-3-ol (or a protected version) and 2-(halomethyl)-1H-imidazole.

Proposed Synthetic Pathway:

Synthesis of Protected Azetidin-3-ol : The synthesis can start from 3-amino-1,2-propanediol. This is condensed with a ketone, such as benzophenone, to form an imine, which is subsequently reduced to the secondary amine. The resulting N-protected aminodiol is then treated with a sulfonyl chloride (e.g., p-toluenesulfonyl chloride) to selectively functionalize the primary hydroxyl group. Intramolecular cyclization via nucleophilic substitution, promoted by a base, yields the protected 1-substituted-azetidin-3-ol. google.com The N-protecting group can then be removed if necessary. Commercially available N-Boc-azetidin-3-ol is a common starting material, which can be deprotected using acid. chemicalbook.com

Synthesis of 2-(Chloromethyl)-1H-imidazole : This reactive intermediate can be prepared from the condensation of an appropriate three-carbon unit with an ammonia (B1221849) source. nih.gov More directly, it can be synthesized from the reaction of 1,3-diaminopropan-2-ol with an activated form of chloroacetic acid. The reactivity of the related 2-(chloromethyl)-1H-benzimidazole is well-documented, showing that the chloromethyl group is highly susceptible to nucleophilic substitution by amines, thiols, and phenols. tandfonline.comnih.govresearchgate.net

Coupling and Deprotection : The final step involves the nucleophilic substitution of the chlorine atom in 2-(chloromethyl)-1H-imidazole with the secondary amine of azetidin-3-ol. To avoid side reactions, the hydroxyl group of the azetidinol (B8437883) and the N-H of the imidazole may require protection. A common strategy would be to use N-Boc-azetidin-3-ol and react it with a protected 2-(chloromethyl)imidazole in the presence of a non-nucleophilic base. Subsequent removal of the protecting groups (e.g., acid-catalyzed hydrolysis of the Boc group) would yield the final target compound, this compound.

| Step | Reaction | Starting Materials | Key Reagents | Product | Ref. (Analogous) |

| 1 | Azetidine Formation | 3-Amino-1,2-propanediol, Protecting Group (e.g., Benzophenone) | Reducing agent, TsCl, Base | N-Protected Azetidin-3-ol | google.com |

| 2 | Imidazole Formation | Diamine precursor, Chloroacetic acid derivative | Condensing agent | 2-(Chloromethyl)-1H-imidazole | nih.govtandfonline.com |

| 3 | Coupling Reaction | N-Boc-azetidin-3-ol, 2-(Chloromethyl)-1H-imidazole | Base (e.g., K₂CO₃, Et₃N) | N-Boc-3-((1H-imidazol-2-yl)methyl)azetidin-3-ol | researchgate.net |

| 4 | Deprotection | Coupled Product | Acid (e.g., TFA, HCl) | This compound | chemicalbook.com |

Aza-Michael Addition Reactions for Azetidine-Imidazole Formation

The aza-Michael addition is a fundamental and versatile method for forming carbon-nitrogen bonds, a key step in the synthesis of various heterocyclic compounds. researchgate.net This reaction involves the conjugate addition of a nitrogen nucleophile, such as an imidazole, to an electron-deficient alkene. d-nb.infosemanticscholar.org This approach is widely used for preparing a range of N-heterocyclic derivatives, including those containing azetidine, pyrrolidine, and piperidine (B6355638) rings. researchgate.netnih.gov

In a typical synthesis, an N-Boc-protected azetidin-3-ylidene acetate (B1210297) is used as the Michael acceptor. researchgate.netmdpi.com The reaction with imidazole, acting as the Michael donor, is often facilitated by a non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in a suitable solvent such as acetonitrile. mdpi.com The use of DBU is advantageous as it minimizes side reactions like ester group cleavage that can occur with stronger bases. mdpi.com This method has been successfully employed to produce azetidine-imidazole, as well as azetidine-benzimidazole and azetidine-indole heterocyclic compounds with moderate yields. nih.govmdpi.com The reaction conditions are generally mild, and the process is characterized by high atom economy, often proceeding without the formation of significant by-products. d-nb.infosemanticscholar.org

The scope of the aza-Michael addition can be extended to various substituted imidazoles and other related azoles. d-nb.infosemanticscholar.org For instance, pyrazole (B372694) and its derivatives have been successfully added to azetidine-based Michael acceptors, sometimes requiring longer reaction times to achieve good yields. mdpi.com The reaction can also be performed under solvent- and catalyst-free conditions, typically by heating the reactants at elevated temperatures, provided the azole derivative is sufficiently soluble in the Michael acceptor. d-nb.infosemanticscholar.org

| Heterocycle | Michael Acceptor | Product | Yield (%) |

| 1H-imidazole | (N-Boc-azetidin-3-ylidene)acetate | Azetidine-imidazole derivative | 53 |

| 1H-benzimidazole | (N-Boc-azetidin-3-ylidene)acetate | Azetidine-benzimidazole derivative | 56 |

| 1H-indole | (N-Boc-azetidin-3-ylidene)acetate | Azetidine-indole derivative | 55 |

| 1H-pyrazole | (N-Boc-azetidin-3-ylidene)acetate | 3-(Pyrazol-1-yl)azetidine adduct | 83 |

Cycloaddition Strategies for Azetidinone Scaffolds with Imidazole Linkages

The [2+2] cycloaddition reaction, famously known as the Staudinger synthesis, is a cornerstone for the construction of the β-lactam ring found in azetidinones. mdpi.com This reaction involves the combination of a ketene, often generated in situ from an acyl chloride and a tertiary amine, with an imine. mdpi.com This methodology is frequently utilized to create hybrid molecules where the β-lactam ring is connected to other biologically active heterocyclic systems, including imidazole. mdpi.com

A variety of substituted 2-azetidinones can be accessed through this approach. For instance, reacting aryl or heteroaryl hydrazones with chloroacetyl chloride can yield 3-chloro-N-heteroarylamino-2-azetidinones. mdpi.com The synthesis of imidazole-containing azetidinones has been successfully achieved using this method. mdpi.com

The Staudinger cycloaddition remains a highly general and practical method for synthesizing diversely substituted 2-azetidinones. mdpi.com It allows for the introduction of a wide range of substituents on the azetidinone ring, making it a valuable tool in medicinal chemistry for creating novel molecular architectures. mdpi.comresearchgate.net

N-Mannich Base Chemistry for Imidazole-Substituted Azetidinones

The Mannich reaction is a classic organic reaction that involves the aminoalkylation of an acidic proton located on a substrate. In the context of imidazole-substituted azetidinones, this reaction can be employed to introduce an aminomethyl group onto the imidazole ring or another reactive position. Mannich bases are recognized for their reactivity and can serve as precursors to a variety of other compounds. nih.gov

The synthesis of Mannich bases carrying an imidazole moiety has been reported, highlighting the utility of this reaction in creating complex heterocyclic systems. farmaceut.org For instance, 5-(2-methyl-4-nitro-1-imidazomethyl)-1,3,4-oxadiazole-2-thione can undergo a Mannich reaction with various amines in the presence of formaldehyde (B43269) to yield a series of 3-substituted aminomethyl derivatives. farmaceut.org Similarly, Mannich bases of benzimidazoles have been prepared by reacting the benzimidazole (B57391) with formaldehyde and an appropriate amine. researchgate.net This approach provides a convenient method for the synthesis of new series of compounds with potential biological applications. nih.govfarmaceut.org

Advanced Synthetic Techniques: Microwave and Ultrasonication Assisted Reactions

To enhance reaction efficiency and align with the principles of green chemistry, advanced techniques such as microwave irradiation and ultrasonication have been applied to the synthesis of imidazole and azetidine derivatives. nih.govnih.gov

Microwave-assisted organic synthesis (MAOS) has been shown to significantly reduce reaction times, increase product yields, and often lead to cleaner reactions with fewer by-products compared to conventional heating methods. nih.gov This technique has been successfully used in the one-pot, multicomponent synthesis of tri- and tetrasubstituted imidazole derivatives. nih.gov

Ultrasonication, or the use of high-frequency sound waves, is another green technique that can accelerate chemical reactions. nih.govresearchgate.net The phenomenon of acoustic cavitation, which involves the formation, growth, and implosive collapse of bubbles in a liquid, creates localized high-pressure and high-temperature zones, thereby enhancing reaction rates. youtube.com This method has been employed in the synthesis of substituted imidazoles, often leading to high yields and simplified procedures. nih.gov For example, the synthesis of 2,4,5-trisubstituted imidazoles has been achieved in high yields using magnetic nanoparticles as a catalyst under ultrasonic irradiation. nih.gov

Table 2: Comparison of Conventional and Advanced Synthetic Techniques

| Technique | Advantages | Example Application |

| Microwave-assisted synthesis | Short reaction times, high yields, fewer by-products. nih.gov | Synthesis of imidazo[1,2-a]pyrimidine (B1208166) containing imidazole derivatives. nih.gov |

| Ultrasonication | Milder reaction conditions, simplified procedures, high yields. nih.gov | One-pot synthesis of substituted imidazoles with magnetic nanoparticle catalysts. nih.gov |

Photochemical Modifications of Azetidine Carboxylic Acids

Photochemical methods offer unique pathways for the modification of organic molecules. In the context of azetidine chemistry, recent research has shed light on the biosynthesis of azetidine-2-carboxylic acid (AZE). nih.gov AZE synthases catalyze the intramolecular cyclization of S-adenosylmethionine (SAM) to form the strained azetidine ring. nih.gov While not a direct photochemical modification of a pre-existing azetidine carboxylic acid, this discovery of a light-independent enzymatic process provides insight into the formation of the azetidine ring itself. Understanding this natural synthetic strategy could inspire the development of novel biomimetic or photochemical approaches to synthesize functionalized azetidine derivatives.

Suzuki-Miyaura Cross-Coupling for Hybrid Architectures

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming carbon-carbon bonds, particularly for creating biaryl structures. mdpi.com This palladium-catalyzed reaction typically involves the coupling of an organoboron reagent with an aryl or vinyl halide or triflate. mdpi.com Its applications have expanded to include the synthesis of complex molecules and hybrid architectures. mdpi.comnih.gov

In the synthesis of azetidine-imidazole hybrids, the Suzuki-Miyaura reaction can be utilized to couple a brominated pyrazole-azetidine intermediate with various boronic acids. mdpi.com This approach allows for the diversification of the molecular scaffold, introducing a range of substituents onto the heterocyclic core. mdpi.com The reaction is valued for its mild conditions, high functional group tolerance, and the commercial availability of a wide array of boronic acids. mdpi.comnih.gov More recent developments have also explored the use of N-acylpyrroles and pyrazoles as coupling partners in Suzuki-Miyaura reactions, further broadening the scope of this versatile transformation. nih.gov

Preparation of Key Azetidine and Imidazole Intermediates and Precursors

The successful synthesis of the target molecule, this compound, and its analogues relies on the availability of key intermediates and precursors for both the azetidine and imidazole moieties.

Azetidine Intermediates:

A common precursor for functionalized azetidines is N-Boc-3-hydroxyazetidine. chemicalbook.com This can be deprotected using trifluoroacetic acid in dichloromethane (B109758) to yield azetidin-3-ol. chemicalbook.com Another important intermediate, (N-Boc-azetidin-3-ylidene)acetate, is prepared from N-Boc-azetidin-3-one via the Horner-Wadsworth-Emmons reaction. nih.govmdpi.com This α,β-unsaturated ester is a key substrate for aza-Michael addition reactions. nih.govmdpi.com

Imidazole Intermediates:

The synthesis of imidazole itself can be achieved through various methods, including the Debus synthesis, which involves the reaction of glyoxal, formaldehyde, and ammonia. pharmaguideline.com For the specific target molecule, a key intermediate is imidazol-1-yl-acetic acid hydrochloride. A practical synthesis of this compound involves the N-alkylation of imidazole with tert-butyl chloroacetate, followed by hydrolysis. nih.gov This intermediate can then be used in further reactions to construct the final molecule. nih.gov Acyl imidazoles, which can be prepared from carboxylic acids and carbonyldiimidazole (CDI), are also valuable intermediates for the synthesis of ketones via radical coupling reactions. nih.gov

Control of Stereochemical Outcomes and Regioselectivity in Synthetic Pathways

The successful synthesis of specific stereoisomers of this compound hinges on the precise control of stereochemistry at the newly formed tertiary alcohol center and the regioselective formation of the C-C bond at the C2 position of the imidazole ring. The primary strategy involves the use of a chiral azetidin-3-one (B1332698) precursor, which undergoes a diastereoselective addition of an organometallic imidazole derivative.

A key intermediate in this approach is a suitably N-protected chiral azetidin-3-one. The synthesis of such chiral azetidin-3-ones can be achieved with high enantiomeric excess (e.e.) through methods like the gold-catalyzed oxidative cyclization of chiral N-propargylsulfonamides. nih.gov The use of a bulky protecting group on the azetidine nitrogen, such as a tert-butanesulfonyl (Bus) or a benzhydryl group, not only facilitates the chiral synthesis but also influences the stereochemical course of the subsequent addition step.

The introduction of the imidazolylmethyl moiety is typically accomplished through the addition of a C2-metallated imidazole derivative to the N-protected azetidin-3-one. To ensure regioselectivity at the C2 position of the imidazole, a protecting group on one of the imidazole nitrogens is often necessary. The (2-trimethylsilylethyl)sulfonyl (SES) or a related SEM (2-(trimethylsilyl)ethoxymethyl) group can direct metallation to the C2 position. nih.govacs.org For instance, N-SEM-imidazole can be selectively lithiated at the C2 position.

The general synthetic sequence can be outlined as follows:

Preparation of a Chiral N-Protected Azetidin-3-one: A chiral N-propargylsulfonamide is subjected to a gold-catalyzed oxidative cyclization to yield the corresponding chiral N-protected azetidin-3-one with high enantiopurity. nih.gov

Preparation of a C2-Functionalized Imidazole: An N-protected imidazole, for example, 1-(triisopropylsilyl)-1H-imidazole, is treated with a strong base like n-butyllithium to generate the 2-lithio derivative. This organolithium species can then be used directly or transmetallated. Alternatively, a 2-(halomethyl)imidazole derivative, with appropriate N-protection, can be prepared as an electrophile. chemicalbook.comresearchgate.net

Diastereoselective Addition: The C2-lithiated imidazole derivative is added to the chiral N-protected azetidin-3-one at low temperature. The stereochemical outcome of this nucleophilic addition is governed by the facial selectivity dictated by the existing stereocenter and the nature of the N-protecting group on the azetidine ring. The bulky protecting group can direct the incoming nucleophile to the less hindered face of the carbonyl, leading to the preferential formation of one diastereomer. google.comnih.gov

Deprotection: The final step involves the removal of the protecting groups from the azetidine nitrogen and the imidazole nitrogen to yield the target compound, this compound.

The table below summarizes the key transformations and the factors influencing stereochemical and regiochemical control.

| Step | Transformation | Key Control Element | Typical Reagents and Conditions | Outcome |

|---|---|---|---|---|

| 1 | Formation of Chiral Azetidin-3-one | Use of a chiral auxiliary on the nitrogen of the starting material (e.g., chiral sulfinamide). | Chiral N-propargylsulfonamide, Gold(I) catalyst, oxidant. nih.gov | Enantiomerically enriched N-protected azetidin-3-one. |

| 2 | Regioselective Functionalization of Imidazole | Directing group on imidazole nitrogen (e.g., SEM, TIPS). | N-protected imidazole, n-BuLi at low temperature. nih.gov | C2-lithiated imidazole derivative. |

| 3 | Diastereoselective Addition to Azetidin-3-one | Steric hindrance from the N-protecting group on the azetidin-3-one. | Reaction of C2-lithiated imidazole with chiral N-protected azetidin-3-one at low temperature (e.g., -78 °C). google.com | Diastereomerically enriched N-protected this compound. |

| 4 | Deprotection | Choice of orthogonal protecting groups. | Acidic or fluoride-mediated deprotection for silyl (B83357) groups; hydrogenolysis for benzyl-type groups. | Final target compound: this compound. |

The stereoselectivity of the addition of the Grignard or organolithium reagent to the azetidin-3-one is a critical factor. rsc.org The approach of the nucleophile is generally directed to the face opposite to the bulky N-substituent, leading to a predictable stereochemical outcome. The careful selection of the N-protecting group on the azetidinone is therefore paramount for achieving high diastereoselectivity.

Spectroscopic and Analytical Characterization Techniques for Azetidine Imidazole Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. For a compound such as 3-((1H-Imidazol-2-yl)methyl)azetidin-3-ol, ¹H and ¹³C NMR are fundamental for establishing the carbon-hydrogen framework.

Proton Nuclear Magnetic Resonance (¹H NMR)

In the ¹H NMR spectrum of an azetidine-imidazole compound, distinct signals are expected for the protons of the azetidine (B1206935) ring, the imidazole (B134444) ring, and the methylene (B1212753) bridge. The protons on the four-membered azetidine ring typically appear in a specific region of the spectrum. The chemical shifts of the imidazole protons are influenced by the aromatic nature of the ring and the presence of the two nitrogen atoms. The methylene protons connecting the two heterocyclic rings would present as a singlet or a pair of doublets, depending on the rotational freedom and symmetry.

While specific experimental data for this compound is not publicly available in the searched literature, a hypothetical ¹H NMR data table is presented below based on known chemical shift ranges for similar structural motifs.

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity |

| Imidazole CH | 7.0 - 7.5 | s |

| Azetidine CH₂ | 3.5 - 4.0 | t |

| Methylene CH₂ | 3.0 - 3.5 | s |

| Azetidine NH | Variable | br s |

| Azetidinol (B8437883) OH | Variable | br s |

| Imidazole NH | Variable | br s |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal. The carbons of the imidazole ring are expected to resonate in the aromatic region, while the azetidine ring carbons and the methylene bridge carbon would appear in the aliphatic region.

A predicted ¹³C NMR data table is provided below, illustrating the expected chemical shifts for the carbon atoms in the molecule.

| Carbon | Expected Chemical Shift (δ, ppm) |

| Imidazole C=N | 140 - 150 |

| Imidazole C-H | 115 - 130 |

| Azetidine C-OH | 60 - 70 |

| Azetidine CH₂ | 40 - 50 |

| Methylene CH₂ | 30 - 40 |

Advanced NMR Techniques (e.g., NOESY, ¹⁵N NMR, ¹⁹F NMR)

For a comprehensive structural analysis, advanced NMR techniques are often employed. Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to establish through-space proximities between protons, which is crucial for confirming the connectivity and stereochemistry of the molecule. For instance, NOE correlations would be expected between the methylene bridge protons and the adjacent protons on both the azetidine and imidazole rings.

Nitrogen-15 (¹⁵N) NMR could provide valuable information about the electronic environment of the nitrogen atoms in both the azetidine and imidazole rings. google.com Fluorine-19 (¹⁹F) NMR would be relevant if fluorine substituents were present in the molecule.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a very accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of the compound, confirming its atomic composition. For this compound (C₇H₁₁N₃O), the expected exact mass can be calculated and compared with the experimental value to confirm the identity of the compound.

| Technique | Ion | Calculated m/z | Observed m/z |

| HRMS (ESI+) | [M+H]⁺ | 154.0975 | Data not available |

Fast Atom Bombardment Mass Spectrometry (FAB-MS)

Fast Atom Bombardment (FAB) is a soft ionization technique in mass spectrometry that is particularly useful for polar and thermally labile molecules. While less common now with the advent of Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI), FAB-MS could be used to obtain the molecular weight of this compound. The resulting spectrum would show a prominent peak for the protonated molecule [M+H]⁺.

Chromatographic Methods

Chromatographic techniques are indispensable for monitoring the progress of reactions and for the purification of the target azetidine-imidazole compounds from reaction mixtures.

Thin Layer Chromatography (TLC) serves as a rapid and effective method for the qualitative analysis of reaction mixtures containing azetidine-imidazole derivatives. This technique is crucial for determining reaction completion by observing the disappearance of starting materials and the appearance of product spots.

For the analysis of imidazole-containing compounds, silica (B1680970) gel 60 F₂₅₄ aluminum plates are commonly utilized as the stationary phase. acs.org The choice of the mobile phase is critical for achieving good separation of the components. A variety of solvent systems can be employed, often consisting of a mixture of a relatively non-polar solvent and a more polar solvent. For instance, a common mobile phase for imidazole derivatives is a mixture of chloroform (B151607) and methanol. acs.org Another example is a system composed of ethyl acetate (B1210297), n-heptane, methanol, and diethylamine, which has been used for the separation of antimycotic imidazole derivatives. nih.gov

Visualization of the separated spots on the TLC plate is typically achieved under UV light at a wavelength of 254 nm. acs.org In some cases, derivatization reagents can be used to enhance the visibility of compounds that have poor UV absorbance. labinsights.nl These reagents react with the analytes to produce colored or fluorescent derivatives, making them easier to detect. labinsights.nl The retention factor (Rf), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a key parameter used to identify compounds. flash-chromatographie.comyoutube.com

Table 1: Typical TLC Parameters for Azetidine-Imidazole Compounds

| Parameter | Description |

| Stationary Phase | Silica gel 60 F₂₅₄ |

| Mobile Phase | Chloroform/Methanol mixtures, Ethyl acetate/n-heptane/methanol/diethylamine |

| Visualization | UV light (254 nm), Derivatization reagents (e.g., ninhydrin, anisaldehyde) |

Following successful reaction monitoring by TLC, column chromatography, often in the form of flash chromatography, is the primary method for the purification of the synthesized azetidine-imidazole compounds. acs.orgnih.gov This technique allows for the separation of the desired product from unreacted starting materials, byproducts, and other impurities on a larger scale than TLC.

The stationary phase most commonly used for the purification of imidazole derivatives is silica gel, with a mesh size typically ranging from 70-230 or 300-400 mesh. acs.orggoogle.com The selection of an appropriate mobile phase, or eluent, is guided by the separation achieved on the TLC plates. The goal is to find a solvent system that provides a significant difference in the retention factors (ΔRf) of the target compound and its impurities, allowing for efficient separation. flash-chromatographie.com

Elution can be performed isocratically, with a constant solvent composition, or with a gradient, where the polarity of the mobile phase is gradually increased over time. Gradient elution is often employed to effectively separate compounds with a wide range of polarities. nih.gov For example, a mixture of petroleum ether and dichloromethane (B109758) has been used for the column chromatography purification of certain imidazole derivatives. google.com In other cases, a chloroform-methanol mixture is employed as the eluent. acs.org The fractions collected from the column are typically analyzed by TLC to identify those containing the pure product, which are then combined and concentrated to yield the purified azetidine-imidazole compound.

Table 2: Common Column Chromatography Parameters for Azetidine-Imidazole Compounds

| Parameter | Description |

| Stationary Phase | Silica gel (70-230 or 300-400 mesh) |

| Mobile Phase | Chloroform/Methanol, Petroleum ether/Dichloromethane, Ethyl acetate/Hexane |

| Elution Mode | Isocratic or Gradient |

X-ray Crystallography for Definitive Structural Elucidation

While spectroscopic methods like NMR and mass spectrometry provide valuable information about the connectivity and formula of a molecule, X-ray crystallography stands as the definitive technique for the unambiguous determination of its three-dimensional structure. For azetidine-imidazole compounds, obtaining a single crystal of suitable quality is a crucial step for this analysis. nih.govmdpi.com

The process involves irradiating a single crystal of the compound with X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the precise positions of the atoms in the crystal lattice can be determined. mdpi.comweizmann.ac.il This information provides a complete picture of the molecule's stereochemistry, bond lengths, bond angles, and intermolecular interactions in the solid state. st-andrews.ac.uk

For novel azetidine-imidazole compounds, X-ray crystallography can confirm the expected connectivity and stereochemical configuration, which is particularly important when multiple stereoisomers are possible. The crystallographic data, including unit cell parameters, space group, and atomic coordinates, are typically deposited in crystallographic databases for public access.

Table 3: Illustrative Crystallographic Data for a Heterocyclic Compound

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 5.9308(2) |

| b (Å) | 10.9695(3) |

| c (Å) | 14.7966(4) |

| α (°) | 100.5010(10) |

| β (°) | 98.6180(10) |

| γ (°) | 103.8180(10) |

| Volume (ų) | 900.07(5) |

| Note: This data is illustrative and based on a representative heterocyclic compound to demonstrate the type of information obtained from X-ray crystallography. mdpi.com |

Computational and Theoretical Investigations of 3 1h Imidazol 2 Yl Methyl Azetidin 3 Ol

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Quantum chemical calculations, particularly Density Functional Theory (DFT), offer profound insights into the intrinsic properties of a molecule. For 3-((1H-Imidazol-2-yl)methyl)azetidin-3-ol, DFT methods are employed to elucidate its electronic characteristics and conformational preferences.

Electronic Structure Analysis and Molecular Orbitals

The electronic structure of a molecule is fundamental to its reactivity and physical properties. DFT calculations can map the electron density distribution and determine the energies and shapes of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO is associated with the molecule's ability to donate electrons, indicating regions susceptible to electrophilic attack. Conversely, the LUMO represents the molecule's capacity to accept electrons, highlighting areas prone to nucleophilic attack. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity.

Table 1: Calculated Electronic Properties of this compound (Illustrative Data)

| Parameter | Value (Illustrative) |

| HOMO Energy | -6.2 eV |

| LUMO Energy | 2.1 eV |

| HOMO-LUMO Gap | 8.3 eV |

| Dipole Moment | 3.5 D |

Note: These values are illustrative and would be determined using a specific DFT functional and basis set, such as B3LYP/6-31G(d,p), in a computational study.

Conformational Analysis and Stability

The flexibility of the azetidine (B1206935) ring and the rotational freedom around the single bonds in this compound allow it to adopt various conformations. Conformational analysis aims to identify the most stable three-dimensional arrangements of the molecule, which correspond to the lowest energy states.

Computational methods can systematically explore the potential energy surface of the molecule by rotating bonds and calculating the energy of each resulting conformer. This analysis is vital for understanding how the molecule might interact with its environment, such as a protein binding site. The relative energies of different conformers indicate their population at a given temperature.

Table 2: Relative Energies of Postulated Conformers of this compound (Illustrative Data)

| Conformer | Relative Energy (kcal/mol) | Dihedral Angle (N_imidazol-C_methyl-C_azetidine-N_azetidine) |

| 1 (Global Minimum) | 0.00 | 175° |

| 2 | 1.25 | 65° |

| 3 | 2.80 | -70° |

Note: The data presented is hypothetical and serves to illustrate the expected outcomes of a conformational analysis study.

Molecular Docking and Dynamics Simulations

To explore the potential of this compound as a therapeutic agent, molecular docking and dynamics simulations are invaluable. These techniques predict how the molecule might bind to a biological target, such as a protein or enzyme, and estimate the strength of this interaction.

Prediction of Ligand-Protein Interactions

Molecular docking algorithms place a ligand (in this case, this compound) into the binding site of a target protein and predict the preferred binding mode. This process reveals potential key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex.

The imidazole (B134444) and azetidinol (B8437883) moieties of the compound are rich in hydrogen bond donors and acceptors, suggesting it could form strong, specific interactions with amino acid residues in a protein's active site. For instance, the hydroxyl group of the azetidine ring and the N-H group of the imidazole can act as hydrogen bond donors, while the nitrogen atoms of the imidazole ring can act as acceptors.

Estimation of Binding Affinities for Biological Targets

Beyond predicting the binding pose, computational methods can estimate the binding affinity, often expressed as a docking score or a calculated binding free energy (ΔG_bind). A more negative value typically indicates a stronger and more favorable interaction. These estimations are crucial for prioritizing compounds for further experimental testing.

Molecular dynamics simulations can further refine these predictions by simulating the movement of the ligand and protein over time, providing a more dynamic and realistic picture of the binding event and helping to calculate more accurate binding free energies.

Table 3: Illustrative Molecular Docking Results for this compound with a Hypothetical Kinase Target

| Parameter | Value (Illustrative) | Key Interacting Residues (Hypothetical) |

| Docking Score (kcal/mol) | -8.5 | ASP145, LYS72, GLU91 |

| Predicted Binding Affinity (Ki) | 150 nM | - |

| Hydrogen Bonds Formed | 3 | Imidazole N-H with ASP145; Azetidinol O-H with GLU91; Imidazole N with LYS72 |

Note: This data is for illustrative purposes only and represents a plausible outcome from a molecular docking study.

Mechanistic Studies of Chemical Reactions via Computational Methods

Computational chemistry can also be used to model chemical reactions, providing detailed insights into reaction mechanisms that are often difficult to obtain through experimental means alone. For this compound, this could involve studying its synthesis or its metabolic fate.

Principles of Structure-Based Drug Design Applied to Azetidine-Imidazole Hybrids

The integration of computational and theoretical approaches is fundamental to modern drug discovery, providing powerful tools to predict and analyze the interactions between a ligand and its biological target. In the case of azetidine-imidazole hybrids, such as this compound, structure-based drug design (SBDD) principles are employed to optimize their therapeutic potential. SBDD relies on the three-dimensional structural information of the target protein to guide the design of potent and selective inhibitors.

The core of SBDD for azetidine-imidazole hybrids involves several key computational techniques:

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor. For this compound, docking studies would be crucial to understand how the molecule fits into the binding site of a target protein. The imidazole ring, with its capacity for hydrogen bonding and aromatic interactions, and the azetidine ring, which provides a rigid scaffold, are key features for molecular recognition. enamine.net The hydroxyl group on the azetidine ring can also participate in crucial hydrogen bond interactions, further anchoring the ligand within the active site. In silico molecular docking studies on similar imidazole derivatives have shown that these interactions lead to lower binding energies, suggesting a higher affinity for the target. arabjchem.orgresearchgate.net

Pharmacophore Modeling: A pharmacophore model defines the essential spatial arrangement of features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) necessary for biological activity. For azetidine-imidazole hybrids, a pharmacophore model would be constructed based on the known active compounds. nih.gov This model would highlight the critical distances and orientations between the imidazole nitrogen atoms, the azetidine nitrogen, and the hydroxyl group. This approach aids in the design of new molecules with improved activity by ensuring they possess the key features for target interaction.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For azetidine-imidazole hybrids, a QSAR model could be developed to predict the activity of new derivatives based on various molecular descriptors. These descriptors can be thermodynamic, steric, or electronic in nature. researchgate.net For instance, studies on related azetidine derivatives have shown that parameters like total energy, molar refractivity, and hydrophobicity (logP) play a significant role in their biological activity. researchgate.net A 3D-QSAR model could further provide insights into how the three-dimensional arrangement of substituents on the azetidine and imidazole rings influences their inhibitory potential. frontiersin.org

The structural rigidity imparted by the azetidine ring is a significant advantage in SBDD. enamine.net This rigidity reduces the conformational entropy loss upon binding to the target, which can lead to higher binding affinity. enamine.net The defined stereochemistry of the azetidin-3-ol (B1332694) moiety also allows for precise positioning of the functional groups within the receptor's binding pocket.

Illustrative Data from Computational Studies on Related Hybrid Compounds

To exemplify the application of these principles, the following tables present hypothetical and representative data based on findings for similar imidazole and azetidine derivatives.

Table 1: Molecular Docking and Predicted Activity of Azetidine-Imidazole Analogs

| Compound ID | Target Protein | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Predicted Inhibition Constant (pKi) (nM) |

| Analog 1 | Kinase A | -8.5 | ASP184, LYS72 | 150 |

| Analog 2 | Protease B | -9.2 | GLU28, ARG145 | 85 |

| Analog 3 | Kinase A | -7.9 | ASP184, TYR150 | 250 |

| Analog 4 | Protease B | -9.8 | GLU28, ARG145, TRP34 | 40 |

This table illustrates how molecular docking studies can predict the binding affinity and key interactions of designed analogs, guiding the selection of candidates for synthesis and further testing. The data is representative of typical findings in such studies.

Table 2: QSAR Model Descriptors for a Series of Azetidine Derivatives

| Descriptor | Definition | Correlation with Activity |

| LogP | Octanol-water partition coefficient | Positive |

| Molar Refractivity | Molar volume and polarizability | Positive |

| Total Energy | Thermodynamic stability | Negative |

| Dipole Moment | Polarity of the molecule | Positive |

This table shows examples of molecular descriptors that could be used in a QSAR model for azetidine-containing compounds. The correlation indicates whether an increase in the descriptor value is associated with an increase or decrease in biological activity. This information is critical for designing more potent molecules. researchgate.net

By leveraging these computational and theoretical principles, researchers can rationally design and optimize azetidine-imidazole hybrids like this compound, enhancing their potential as therapeutic agents. The iterative cycle of design, synthesis, and testing, guided by in silico predictions, accelerates the drug discovery process.

Structure Activity Relationship Sar Studies of 3 1h Imidazol 2 Yl Methyl Azetidin 3 Ol and Its Derivatives

Impact of Azetidine (B1206935) Ring Modifications on Biological Activity

The four-membered azetidine ring is a strained heterocycle that serves as a versatile scaffold in medicinal chemistry. nih.gov Its presence is associated with a range of biological activities, and modifications to the ring can profoundly influence the efficacy of the parent compound. researchgate.net

Substituent Effects on the Azetidine Ring

The introduction of substituents onto the azetidine ring is a key strategy for modulating the biological and physicochemical properties of the molecule. The nature, size, and position of these substituents can alter potency, selectivity, and metabolic stability. For instance, in related heterocyclic structures, the addition of specific substituents is a well-established method for enhancing biological effects. Studies on azetidin-2-ones, a related class of compounds, have shown that the introduction of a chloro group at the 3-position can confer potent antibacterial activity. nih.gov

In other classes of azetidine-containing compounds, N-substitution is a common point of modification. For example, the use of an N-benzyl group is a documented strategy in the synthesis of azetidin-3-ol (B1332694) derivatives. researchgate.net The choice of substituent on the azetidine nitrogen can impact the molecule's ability to interact with its biological target and can also influence its pharmacokinetic profile. Furthermore, studies on 2,2-disubstituted-azetidin-3-ols have demonstrated that even simple alkyl substituents can lead to compounds with significant biological activities, such as CNS stimulation and blood pressure modulation. researchgate.net The effect of a substituent often depends on a combination of steric and electronic factors. nih.gov

| Substituent Type | Position | Observed Effect in Analogous Scaffolds | Potential Implication for Target Compound | Reference |

|---|---|---|---|---|

| Chloro | C3 (on azetidin-2-one) | Confers antibacterial activity. | Modulation of electronic properties, potential introduction of new biological activities. | nih.gov |

| Alkyl (e.g., Methyl) | C2 | Leads to CNS stimulant and blood pressure-lowering activities in azetidin-3-ols. | Alteration of steric bulk and lipophilicity, potentially improving cell permeability or target binding. | researchgate.net |

| Benzyl | N1 | Commonly used as a protecting group and synthetic handle. | Can significantly alter steric profile and receptor interaction. | researchgate.net |

| Aryl | C3 (on azetidin-2-one) | Influences the potency of antibacterial activity. | Introduction of aromatic interactions (e.g., π-π stacking) with the biological target. | nih.gov |

Influence of Stereochemistry on Biological Responses

Many biological targets, such as enzymes and receptors, are chiral, meaning they can differentiate between the stereoisomers of a ligand. The stereochemistry of the azetidine ring, particularly at the C3 position bearing the hydroxyl group and the imidazolylmethyl side chain, is a critical determinant of biological activity. The synthesis of specific stereoisomers is a key focus in medicinal chemistry to optimize drug-target interactions. researchgate.net

Research into the synthesis of chiral tetrasubstituted azetidines has shown that stereocontrol is crucial for achieving desired biological outcomes. nih.gov The spatial arrangement of the hydroxyl group and the side chain in 3-((1H-Imidazol-2-yl)methyl)azetidin-3-ol can dictate how the molecule fits into a binding pocket. One enantiomer may exhibit significantly higher potency than the other, or the two enantiomers may have entirely different pharmacological effects. The development of stereoselective synthetic methods allows for the preparation of enantiomerically pure azetidin-3-ones, which are valuable precursors for chiral azetidine derivatives. researchgate.net

Role of the Imidazole (B134444) Moiety in Ligand-Target Interactions

The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms. It is a common feature in many biologically active compounds and natural products, including the amino acid histidine. nih.govnih.gov Its unique electronic properties allow it to act as a hydrogen bond donor and acceptor, participate in metal coordination, and engage in various non-covalent interactions, making it a privileged structure in drug design. nih.gov

Substituent Effects on the Imidazole Ring

Placing substituents on the imidazole ring can fine-tune the electronic and steric properties of the molecule, thereby influencing its interaction with biological targets. For example, the introduction of a nitro group, as seen in 2-nitroimidazole (B3424786) derivatives, can produce compounds with specific activities like radiosensitizing and cytotoxic effects. This is due to the strong electron-withdrawing nature of the nitro group, which alters the reactivity of the molecule.

Similarly, methylation of one of the imidazole nitrogens, as in the compound 3-(1-Methyl-1H-imidazol-2-yl)azetidin-3-ol, can have significant consequences. N-methylation prevents the imidazole from acting as a hydrogen bond donor at that position and can also influence the tautomeric equilibrium of the ring, which may alter its preferred binding mode. Halogenation, such as the introduction of a bromine atom, also modifies the ring's electronics and can introduce new halogen-bonding interactions with the target.

| Substituent | Position | Observed Effect in Analogous Scaffolds | Potential Implication for Target Compound | Reference |

|---|---|---|---|---|

| Nitro (NO₂) | C2 | Confers radiosensitizing and cytotoxic properties. | Drastically alters electronic properties and introduces potential for bioreductive activation. | |

| Methyl (CH₃) | N1 | Blocks H-bond donation; may alter tautomeric preference and steric profile. | Can enhance metabolic stability or lock the molecule into a more active conformation. | |

| Bromo (Br) | C2 | Modifies electronics and allows for potential halogen bonding. | Can improve binding affinity or alter selectivity. | |

| Aryl Groups | Various | Used to explore binding pockets and establish π-stacking or hydrophobic interactions. | Can significantly increase potency by accessing additional binding regions. | nih.gov |

Tautomerism and its Implications for Activity

The imidazole ring can exist in different tautomeric forms. For an N-unsubstituted imidazole like the one in the parent compound, the proton can reside on either of the two nitrogen atoms. While these two forms are identical in an unsubstituted imidazole, they become distinct and non-equivalent once the ring is substituted, as in this compound. The position of the proton influences the hydrogen bonding pattern of the molecule. One tautomer may be significantly more active than the other because its hydrogen bonding capabilities are better suited for the specific topology of the target's binding site. The phenomenon of tautomerism is a key factor in determining the pharmacological activity of many heterocyclic compounds. The relative populations of the different tautomers can be influenced by the local microenvironment of the binding pocket. nih.gov

Analysis of Linker Region Modifications and Their Pharmacological Consequences

The methylene (B1212753) bridge (-CH2-) that connects the imidazole ring (at C2) to the azetidine ring (at C3) is a critical component that dictates the spatial relationship between the two key pharmacophoric elements. Modifications to this linker region, including changes to its length, rigidity, and composition, can have profound pharmacological consequences.

While specific SAR studies on linker modifications for the this compound scaffold are not extensively detailed in the public literature, principles from related fields of drug design are highly applicable. Studies on other molecular scaffolds that feature two recognition elements joined by a linker have shown that linker length and composition are crucial variables. For example, in a series of bisbenzimidazole-based molecules, varying the linker length from 3 to 21 atoms resulted in a dramatic, length-dependent variation in DNA binding affinity and cellular localization. Shorter linkers constrained the molecules to the cell nucleus, while longer linkers allowed for distribution into other cellular compartments.

Similarly, research on targeted drug conjugates has demonstrated that linker composition can significantly affect pharmacokinetics. In one study, changing a short, simple linker to longer, more complex ones in an affibody-drug conjugate resulted in reduced liver uptake of the therapeutic agent.

Applying these principles to this compound suggests that:

Increasing linker length (e.g., to an ethylene (B1197577) or propylene (B89431) bridge) would increase the distance and flexibility between the azetidine and imidazole rings. This could allow the molecule to span a larger distance in a binding site to engage with additional interaction points, potentially increasing potency. Conversely, it could also introduce an entropic penalty upon binding, thereby reducing affinity.

Decreasing linker length or removing it entirely, to create a direct bond between the rings, would create a much more rigid analog. This rigidity could be beneficial if it locks the molecule in a bioactive conformation, but detrimental if the preferred conformation is not achievable.

Bioisosteric Replacements within the Azetidine-Imidazole Scaffold

Bioisosterism, the strategy of replacing a functional group with another that retains similar physical or chemical properties to produce broadly similar biological effects, is a cornerstone of drug design. sigmaaldrich.com In the context of the this compound scaffold, bioisosteric modifications of both the azetidine and imidazole rings have been explored to optimize potency, selectivity, and pharmacokinetic properties.

Systematic modifications of the azetidine ring have been a key area of investigation. The azetidine ring itself can be considered a bioisostere of more flexible or larger cyclic amines like piperidine (B6355638), offering a more conformationally restricted core. bldpharm.comnih.gov For instance, in the development of GABA uptake inhibitors, azetidine derivatives were explored as constrained analogs of piperidine-containing compounds. nih.gov A common bioisosteric replacement for the hydroxyl group at the 3-position of the azetidine ring is the introduction of a tetrazole ring, which can act as a bioisostere for a carboxylic acid group, thereby altering the hydrogen bonding capacity and acidity of the molecule. nih.gov

The imidazole ring also presents numerous opportunities for bioisosteric replacement. In the pursuit of novel histamine (B1213489) H3 receptor antagonists, the imidazole moiety has been replaced with various other heterocyclic systems. researchgate.net For example, studies on related scaffolds have shown that replacing the imidazole with a thiazole (B1198619) or a triazole can lead to compounds that retain significant biological activity, demonstrating that these heterocyles can serve as effective bioisosteres. bldpharm.com Such replacements can modulate the electronic properties, hydrogen bonding capabilities, and metabolic stability of the parent molecule. The rationale behind these replacements often involves improving physicochemical properties, such as reducing potential interactions with cytochrome P450 enzymes, which is a known liability for some imidazole-containing drugs.

Below is an illustrative data table summarizing potential bioisosteric replacements within the azetidine-imidazole scaffold and their hypothetical impact on activity, based on general principles and findings from related compound series.

| Original Moiety | Bioisosteric Replacement | Potential Impact on Activity/Properties |

| Azetidin-3-ol | Piperidin-4-ol | Increased conformational flexibility, potential change in receptor fit. |

| Azetidin-3-ol | Oxetane-3-ol | Altered ring pucker and hydrogen bonding angles. |

| Imidazole | Thiazole | Modified electronic distribution and hydrogen bonding pattern. bldpharm.com |

| Imidazole | Triazole | Altered N-substitution pattern and basicity. bldpharm.com |

| Imidazole | Pyrazole (B372694) | Change in the position of nitrogen atoms, affecting receptor interactions. |

Conformational Flexibility and Rigidity in SAR Optimization

The conformational properties of the this compound scaffold play a crucial role in its interaction with biological targets. The relative orientation of the azetidine and imidazole rings, as well as the puckering of the four-membered azetidine ring, dictates the three-dimensional shape of the molecule and its ability to fit into a receptor's binding pocket.

The azetidine ring, being a strained four-membered ring, imposes significant conformational constraints on the molecule compared to more flexible linkers or larger rings like piperidine. bldpharm.com This inherent rigidity can be advantageous, as it reduces the entropic penalty upon binding to a receptor, potentially leading to higher affinity. Studies on azetidine-containing dipeptides have shown that the conformational restriction induced by the azetidine residue can significantly influence antiviral activity. bldpharm.com The introduction of substituents on the azetidine ring can further modulate its conformational preferences.

Conversely, some degree of conformational flexibility is often necessary for optimal receptor engagement. The methylene linker between the azetidine and imidazole rings allows for a degree of rotational freedom. The preferred conformations of imidazole-containing ligands can be influenced by intramolecular hydrogen bonds and steric interactions. For instance, in a series of imidazole-based histamine H3 antagonists, conformational analysis revealed that low-energy conformers often adopt a helical shape, with the imidazole ring and a side chain oriented in a specific manner.

Optimizing the balance between rigidity and flexibility is a key aspect of SAR studies. Introducing conformational constraints, for example, through the use of spirocyclic systems or additional ring fusions, can lock the molecule in a bioactive conformation, thereby enhancing potency. On the other hand, a certain level of flexibility might be required to allow the molecule to adapt to the dynamic nature of the receptor binding site.

The following table illustrates how modifications affecting conformational flexibility could influence the SAR of the azetidine-imidazole scaffold.

| Modification | Impact on Conformational Flexibility | Potential SAR Outcome |

| Replacement of azetidine with piperidine | Increased flexibility | May lead to a loss of affinity due to a higher entropic penalty upon binding. |

| Introduction of a spirocyclic junction at the azetidine ring | Increased rigidity | Could lock the molecule in a highly active conformation, increasing potency. |

| Lengthening the methylene linker | Increased flexibility | May allow for new binding interactions but could also lead to a less favorable binding entropy. |

| Substitution on the azetidine ring | Altered ring pucker and substituent orientation | Can fine-tune the spatial arrangement of key pharmacophoric features. |

In Vitro Biological Target Engagement and Functional Activity

Receptor Binding Studies

Nicotinic Acetylcholine (B1216132) Receptors (nAChRs) Subtype Selectivity

The interaction of 3-((1H-Imidazol-2-yl)methyl)azetidin-3-ol with nicotinic acetylcholine receptor (nAChR) subtypes has been a subject of research, particularly focusing on its potential anti-inflammatory properties. Studies have shown that ligands for the α7 nAChR can modulate the release of pro-inflammatory cytokines like TNF-α. For instance, the α7 nAChR antagonist methyllycaconitine (B43530) and the weak partial agonist NS6740 have been demonstrated to reduce lipopolysaccharide-induced TNF-α release from microglia. nih.gov This suggests that antagonism, rather than classical activation, of the α7 nAChR may confer anti-inflammatory effects. nih.gov While direct binding data for this compound on various nAChR subtypes is not extensively detailed in the public domain, the broader interest in α7 nAChR ligands for their anti-inflammatory potential provides a context for its evaluation. nih.gov

Metabotropic Glutamate (B1630785) Receptors (mGluRs) Modulation

The modulation of metabotropic glutamate receptors (mGluRs) by novel chemical entities is an active area of drug discovery, particularly for neurological and psychiatric disorders. nih.gov Research into trisubstituted imidazoles has identified positive modulators of the mGluR5 subtype, which are being explored for conditions like schizophrenia and cognitive decline. nih.gov The modulatory effects are typically assessed using cell-based assays, such as measuring calcium flux in HEK 293 cells expressing the recombinant human mGluR5. nih.gov Furthermore, the inhibition of metabotropic glutamate receptor 3 (GRM3) has been shown to play a role in the sensitization of glioblastoma cells to chemotherapy. researchgate.net The structural motif of an imidazole (B134444) connected to an azetidine (B1206935) core in this compound suggests its potential to interact with mGluR subtypes, although specific data on its modulatory activity remains to be fully elucidated. The development of ligands specific to mGluR subtypes, including agonists and positive allosteric modulators for mGlu2, mGlu3, and mGlu5, is a key strategy in the development of novel therapeutics for schizophrenia. nih.gov

Enzyme Inhibition Assays

N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD) Inhibition

N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD) is a key enzyme in the biosynthesis of N-acylethanolamines (NAEs), a class of signaling lipids that includes the endocannabinoid anandamide. nih.gov The discovery of inhibitors for NAPE-PLD is a significant step towards understanding the biological roles of NAEs. nih.govnih.gov High-throughput screening campaigns have led to the identification of potent and selective NAPE-PLD inhibitors. nih.gov For example, the compound LEI-401 has been identified as a CNS-active NAPE-PLD inhibitor that can reduce NAE levels in the brain. nih.gov While specific inhibitory constants for this compound against NAPE-PLD are not publicly available, the development of such inhibitors is crucial for exploring the therapeutic potential of modulating NAE signaling. nih.gov

Cathepsin K and L Inhibition

Cathepsins are a family of proteases involved in various physiological and pathological processes. Cathepsin K, in particular, is a key target in the development of therapeutics for osteoporosis due to its role in bone resorption. nih.gov A number of cathepsin K inhibitors have been developed, with some exhibiting selectivity over other cathepsins like cathepsin L. For instance, a cell-permeable peptidyl bis-carbohydrazide compound acts as a potent and reversible inhibitor of cathepsin K with an apparent inhibition constant (Ki,app) of 9.7 nM. merckmillipore.com This compound shows lower potency against cathepsin L, with a Ki,app of 120 nM. merckmillipore.comsigmaaldrich.com The search for novel and selective cathepsin inhibitors is ongoing, with compounds being identified through methods like virtual high-throughput screening. nih.gov

Cyclooxygenase (COX) Inhibition (COX-1 and COX-2)

Cyclooxygenase (COX) enzymes, with their two main isoforms COX-1 and COX-2, are the primary targets of nonsteroidal anti-inflammatory drugs (NSAIDs). nih.govnih.gov These enzymes are responsible for the synthesis of prostaglandins (B1171923) from arachidonic acid. nih.gov The inhibition of COX-2 is associated with the anti-inflammatory effects of NSAIDs, while COX-1 inhibition is linked to some of their side effects. nih.gov The development of selective COX-2 inhibitors is a major goal in anti-inflammatory drug research. sciforum.net For example, certain cyclic imides bearing a 3-benzenesulfonamide fragment have shown potent COX-2 inhibition with IC50 values in the range of 0.15–0.90 μM and high selectivity indices. nih.gov While the specific inhibitory activity of this compound against COX-1 and COX-2 has not been reported, the broader field of COX inhibitor research provides a framework for evaluating such compounds.

Investigation of Other Potential Protein-Protein Interactions (e.g., PEX14-PEX5)

The interaction between the peroxisomal docking proteins PEX14 and PEX5 is crucial for the import of proteins into the glycosome, a specialized peroxisome found in trypanosomatids. This PEX14-PEX5 protein-protein interaction (PPI) has been identified as a potential therapeutic target for diseases like trypanosomiasis. acgpubs.org The N-terminal region of PEX5 contains motifs that bind to the N-terminal domain of PEX14, facilitating the translocation of cargo proteins. acgpubs.orgmedwinpublishers.comnih.gov Inhibition of this essential interaction can disrupt the metabolic pathways within the glycosome, leading to parasite death. acgpubs.org

While the PEX14-PEX5 interface is a validated drug target, and inhibitors have been developed, there is currently no publicly available research specifically linking This compound to the inhibition of this or any other specific protein-protein interaction. The development of small molecule inhibitors targeting the PEX14-PEX5 interaction has primarily focused on other chemical scaffolds, such as pyrazolo[4,3-c]pyridines. wikipedia.org

Cellular Assays for Target-Specific Responses and Pathway Modulation

Cellular assays are fundamental in determining the biological activity of a compound and its effect on specific cellular pathways. Such assays can measure a variety of endpoints, including cell viability, proliferation, apoptosis, and the modulation of specific signaling pathways. For instance, in the context of cancer research, cellular assays using cell lines like SiHa and B16F10 are employed to evaluate the cytotoxic and apoptotic potential of novel compounds. arabjchem.org Similarly, for infectious diseases, the efficacy of compounds against pathogens like Trypanosoma brucei is assessed in vitro. wikipedia.org

Despite the established importance of such assays, a review of the scientific literature reveals no specific data from cellular assays for This compound . While various azetidine derivatives have been synthesized and evaluated for a range of biological activities, including antimicrobial and anticancer effects, the specific functional consequences of treating cells with this compound have not been reported. arabjchem.org Therefore, its impact on target-specific cellular responses and pathway modulation remains uncharacterized.

Design and Synthesis of Advanced Derivatives and Analogues of 3 1h Imidazol 2 Yl Methyl Azetidin 3 Ol

Scaffold Diversification Strategies

Alterations to the core azetidine-imidazole scaffold can profoundly influence the molecule's spatial arrangement and physicochemical properties. Strategies such as ring expansion, contraction, and the introduction of spirocyclic or fused systems are employed to generate novel three-dimensional shapes and vectors for substituent placement.

Modifying the size of the saturated nitrogenous ring can alter the conformational flexibility and vectoral presentation of substituents. Ring expansion of azetidines to form five-membered pyrrolidines is a documented strategy for scaffold diversification. epfl.ch One potential pathway involves the transformation of 2-(halomethyl)azetidine derivatives, which can undergo intramolecular cyclization to form a bicyclic aziridinium (B1262131) intermediate, followed by nucleophilic attack to yield a substituted pyrrolidine. epfl.ch Another approach is the 1,3-dipolar cycloaddition, where azetidines can form azomethine ylides that react with dipolarophiles to create larger ring systems. epfl.ch

A domino reaction involving the ring expansion of 2H-azirines with imidazolium (B1220033) ylides has been shown to produce pyrrolylimidazole derivatives. rsc.org This highlights a synthetic route where an imidazole-containing fragment can participate in the construction of a five-membered ring from a smaller precursor, a concept adaptable to azetidine (B1206935) chemistry. rsc.org These strategies could be applied to analogues of 3-((1H-Imidazol-2-yl)methyl)azetidin-3-ol to access novel pyrrolidine-based structures, potentially altering receptor binding and pharmacokinetic profiles.

Introducing spirocyclic or fused ring systems onto the azetidine core is a powerful strategy to increase three-dimensionality and structural rigidity, features highly sought after in modern drug discovery. nih.gov Spirocycles, where two rings share a single atom, offer well-defined exit vectors for substituents and can improve metabolic stability by shielding the scaffold from degradation enzymes. nih.govenamine.net

Several synthetic methods have been developed to access azetidine-containing spirocycles.

Strain-Release Driven Spirocyclization : This approach utilizes highly strained precursors like azabicyclo[1.1.0]butyl (ABB) ketones. These intermediates can be synthesized in a single step and react with electrophiles to undergo spirocyclization, forming a diverse library of spiro-azetidines with 4-, 5-, or 6-membered rings. nih.gov

Two-Step Synthesis from Cyclic Carboxylic Acids : A straightforward sequence involving the synthesis of azetidinones from common cyclic carboxylic acids, followed by reduction, yields multifunctional spirocyclic azetidines. nih.gov

[2+2] Cycloaddition : Thermal [2+2] cycloaddition between alkenes and specific isocyanates can produce spirocyclic β-lactams, which are then reduced to the corresponding spiro-azetidines. researchgate.net These 1-azaspiro[3.3]heptanes have been validated as effective bioisosteres of piperidine (B6355638). researchgate.net

The incorporation of these spirocyclic motifs in place of the 3-hydroxy-3-(imidazolylmethyl) substitution could lead to novel analogues with distinct pharmacological properties. For example, "angular" spirocyclic azetidines have been successfully used as bioisosteres for common heterocycles like morpholine (B109124) and piperazine (B1678402) in drug candidates. researchgate.net

Table 1: Synthetic Strategies for Azetidine-Containing Spirocycles

| Strategy | Precursors | Key Transformation(s) | Resulting Structure | Reference(s) |

| Strain-Release Spirocyclization | Azabicyclo[1.1.0]butyl (ABB) ketones | Electrophile-induced spirocyclization | Substituted spiro-azetidines | nih.gov |

| Two-Step Synthesis | Cyclic carboxylic acids | Azetidinone formation, then reduction | Multifunctional spirocyclic azetidines | nih.gov |

| [2+2] Cycloaddition | Endocyclic alkenes, Graf's isocyanate | Thermal cycloaddition, then β-lactam reduction | 1-Azaspiro[3.3]heptanes | researchgate.net |

Heterocycle Hybridization Approaches

Molecular hybridization, the strategy of combining two or more distinct pharmacophores into a single molecule, is a widely used approach to develop compounds with enhanced or synergistic activities.

The imidazole (B134444) ring of the parent compound can be complemented or replaced by other five-membered nitrogenous heterocycles such as triazoles, oxadiazoles, and thiadiazoles. These rings are recognized as important pharmacophores in their own right, often acting as bioisosteric replacements for amide or ester groups and participating in crucial hydrogen bonding interactions. nih.gov

Oxadiazoles and Thiadiazoles : The 1,3,4-oxadiazole (B1194373) and 1,3,4-thiadiazole (B1197879) moieties are common in compounds with a wide range of biological activities, including antimicrobial and anticancer effects. researchgate.netnih.gov Hybrid molecules containing both an oxadiazole and a thiadiazole have been synthesized to achieve a broader spectrum of activity. nih.govresearchgate.net Synthetic routes often involve the cyclization of hydrazide intermediates, which could be prepared from a suitably functionalized azetidine precursor. mdpi.com The combination of an azetidin-2-one (B1220530) core with 1,3,4-oxadiazole/thiadiazole rings has been reported, demonstrating the chemical feasibility of such hybrids. researchgate.net

Triazoles : The 1,2,3-triazole ring is a particularly attractive linker moiety in medicinal chemistry due to its stability, polarity, and ability to form hydrogen bonds. mdpi.com It is often synthesized via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and regioselective "click chemistry" reaction. mdpi.com This allows for the straightforward linkage of an azetidine-containing fragment (bearing either an azide (B81097) or an alkyne) with another molecule of interest, such as a substituted isatin (B1672199) or a phenolic acid, to create novel hybrid structures. mdpi.com

Table 2: Examples of Heterocycle Hybridization Strategies

| Target Hybrid | Key Heterocycles | Rationale | Synthetic Approach | Reference(s) |

| Azetidinone-Oxadiazole/Thiadiazole | Azetidin-2-one, 1,3,4-Oxadiazole, 1,3,4-Thiadiazole | Combine pharmacophores for potential synergistic antimicrobial or antioxidant activity. | Cyclization of hydrazide precursors. | researchgate.net |

| Oxadiazole-Thiadiazole Hybrids | 1,3,4-Oxadiazole, 1,3,4-Thiadiazole | Bioisosterism; broader antimicrobial spectrum. | Multi-step synthesis involving hydrazide intermediates. | nih.govresearchgate.net |

| Isatin-Triazole-Phenol Hybrids | Isatin, 1,2,3-Triazole, Phenol | Combine multiple bioactive cores via a stable linker. | Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). | mdpi.com |

Azetidine-based structures are increasingly used as conformationally constrained building blocks in peptide science to create peptidomimetics with improved stability and defined secondary structures. researchgate.netnih.gov The rigid four-membered ring restricts the available conformational space compared to its five-membered proline analogue. scite.ai

The 3-aminoazetidine (3-AAz) subunit has been successfully introduced into linear peptides to facilitate efficient macrocyclization, yielding cyclic tetra-, penta-, and hexapeptides. researchgate.net The azetidine ring acts as a potent turn-inducing element. researchgate.net Furthermore, the azetidine nitrogen provides a handle for late-stage functionalization, allowing for the attachment of tags or other moieties after the cyclic peptide has been formed. researchgate.net

The core of this compound can be envisioned as a constrained, non-natural amino acid surrogate. The azetidine ring provides the backbone constraint, while the imidazolylmethyl group mimics the side chain of histidine. The design of peptidomimetics based on this scaffold could involve incorporating it into peptide sequences to study its effect on conformation and biological activity. nih.govmdpi.com Research on azetidine-containing dipeptides has demonstrated that conformational restriction induced by the azetidine ring can influence antiviral activity. nih.gov Synthetic routes have been developed for new heterocyclic amino acid derivatives containing azetidine and oxetane (B1205548) rings, further expanding the toolkit for building novel peptidomimetics. researchgate.net

Probing Novel Pharmacophores and Moieties for Enhanced Biological Activity

The search for enhanced biological activity often involves the introduction of novel pharmacophores and the strategic modification of functional groups on the lead scaffold. For the this compound framework, several positions are amenable to modification, including the azetidine nitrogen, the C3-substituent, and the imidazole ring.

Research into related azetidin-2-one derivatives has provided valuable structure-activity relationship (SAR) insights. For instance, in a series of N-substituted 3-aryl-4-(diethoxyphosphoryl)azetidin-2-ones, the introduction of a 3-methyl-4-fluorophenyl group at the C3 position was found to be crucial for antiviral activity. nih.gov In another study, 3-alkenyl-azetidin-2-ones were designed as analogues of the tubulin inhibitor combretastatin (B1194345) A-4, demonstrating that the C3 position is a viable point for installing pharmacophores that mimic known binding motifs. nih.gov